
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as DHM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DHM has been found to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders. In
Mecanismo De Acción
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol exerts its therapeutic effects through a variety of mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has also been found to improve cognitive function, memory, and learning ability. Additionally, 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to have antiviral properties, making it a potential treatment for viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for scientific research. 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol also has a wide range of potential therapeutic applications, making it a promising candidate for the development of new drugs. However, 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is not fully understood, which can make it challenging to design experiments to test its therapeutic properties.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. One area of research is the development of new drugs based on the structure of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. Researchers can modify the chemical structure of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol to improve its solubility and bioavailability, making it more effective as a therapeutic agent. Another area of research is the investigation of the mechanism of action of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. Researchers can use advanced techniques such as proteomics and genomics to identify the molecular targets of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol and understand how it exerts its therapeutic effects. Additionally, researchers can explore the potential of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol as a treatment for viral infections, cognitive disorders, and other diseases and disorders.
Métodos De Síntesis
The synthesis of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol involves the reaction of 2,4-dichlorophenol with 3,4-dihydro-2(1H)-isoquinolinone in the presence of a reducing agent. The reaction yields 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol as the final product. The synthesis process has been optimized to improve the yield and purity of the product, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antitumor, and neuroprotective effects. 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has also been shown to improve cognitive function and memory, making it a promising candidate for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to have antiviral properties, making it a potential treatment for viral infections.
Propiedades
IUPAC Name |
2,4-dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-14-7-13(16(20)15(18)8-14)10-19-6-5-11-3-1-2-4-12(11)9-19/h1-4,7-8,20H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDNJSMBXTTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

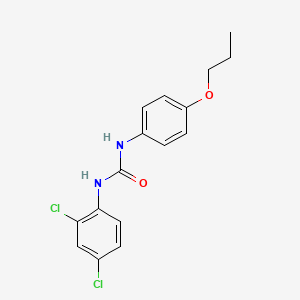
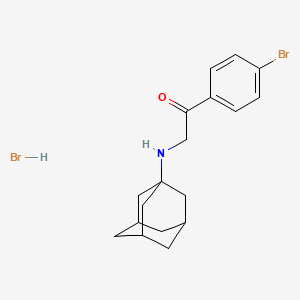
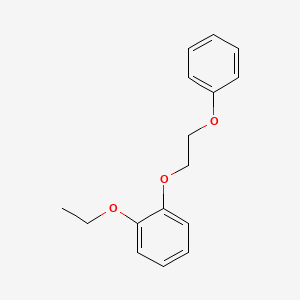
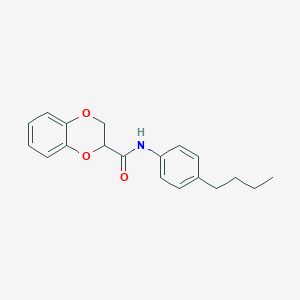
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
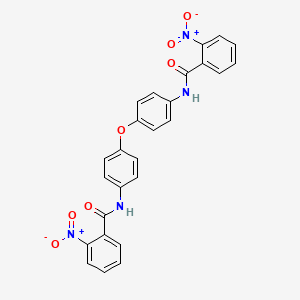



![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methoxybenzamide](/img/structure/B5197334.png)
![N-ethyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5197341.png)
![2,2'-[1,2-ethanediylbis(thio)]bis[N-(1-phenylethyl)acetamide]](/img/structure/B5197347.png)
![6-benzylidene-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5197359.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5197391.png)